BenchChemオンラインストアへようこそ!

(S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride

NK1 receptor antagonist Chiral pharmacology Enantiomeric potency

This compound is a chirally pure (S)-enantiomer of a C-phenylpiperazine dihydrochloride salt, serving as a definitive building block for the synthesis of vestipitant (GW597599) and related NK1 receptor antagonists. It features a 4-fluoro-2-methylphenyl substitution on the piperazine ring, a specific motif identified through extensive structure-activity relationship (SAR) studies to maximize in vitro affinity for the human NK1 receptor.

Molecular Formula C11H17Cl2FN2
Molecular Weight 267.17
CAS No. 334477-59-7
Cat. No. B2545392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride
CAS334477-59-7
Molecular FormulaC11H17Cl2FN2
Molecular Weight267.17
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C2CNCCN2.Cl.Cl
InChIInChI=1S/C11H15FN2.2ClH/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11;;/h2-3,6,11,13-14H,4-5,7H2,1H3;2*1H/t11-;;/m1../s1
InChIKeyHCVDUIKPXBXEAI-NVJADKKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride (CAS 334477-59-7): A Critical Chiral Intermediate for Potent CNS-Penetrant NK1 Antagonists


This compound is a chirally pure (S)-enantiomer of a C-phenylpiperazine dihydrochloride salt, serving as a definitive building block for the synthesis of vestipitant (GW597599) and related NK1 receptor antagonists [1]. It features a 4-fluoro-2-methylphenyl substitution on the piperazine ring, a specific motif identified through extensive structure-activity relationship (SAR) studies to maximize in vitro affinity for the human NK1 receptor [1]. The compound exists as a dihydrochloride salt, enhancing its water solubility and crystallinity, which are critical for efficient handling and purification in multi-step synthetic routes [2].

Procurement Risk of (S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride: Why Its Enantiomer and Racemate Are Not Viable Substitutes for NK1 Antagonist Research


The synthesis of high-affinity NK1 receptor antagonists like vestipitant is intolerant of generic substitution with the (R)-enantiomer or the racemic mixture of this piperazine intermediate. The configuration of the chiral center directly dictates the in vitro binding affinity at the NK1 receptor, with the (S)-enantiomer demonstrating a pKi of 9.37, while the corresponding (R)-enantiomer exhibits a drastically lower pKi of 7.74, a difference of over 40-fold in potency [1]. Using a racemate would incorporate a 50% inactive component, compromising downstream drug candidate potency and complicating purification. Furthermore, the specific 4-fluoro-2-methyl substitution pattern is not arbitrary; it was the result of a focused chemical exploration to maximize affinity and optimize pharmacokinetic properties, making generic phenylpiperazine alternatives unlikely to match the target profile [1].

Quantitative Differentiation of (S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride Against Its Closest Analogs


Enantiomeric Affinity at the NK1 Receptor: (S) vs. (R) Configuration

The (S)-enantiomer is the eutomer, exhibiting a high binding affinity (pKi 9.37) for the human NK1 receptor, while the (R)-enantiomer is the distomer with a significantly reduced affinity (pKi 7.74). This represents a 43-fold difference in Ki values, unequivocally demonstrating the stereospecific nature of the receptor interaction [1].

NK1 receptor antagonist Chiral pharmacology Enantiomeric potency

C-Phenylpiperazine vs. N-Phenylpiperazine Template: A Structural Leap in Affinity

The shift from an N-phenylpiperazine (compound 1, pKi 8.06) to a C-phenylpiperazine template (racemate 7, pKi 8.89) resulted in a substantial gain in binding affinity. This structural modification was a key design hypothesis to improve druggability and maximize in vitro potency, providing a significant increase in target engagement [1].

C-phenylpiperazine N-phenylpiperazine NK1 receptor Core scaffold optimization

Selectivity Profile of the Derived Drug Candidate (Vestipitant)

The final drug candidate incorporating this chiral intermediate, vestipitant (14aa), demonstrates an exceptional selectivity profile. When screened at a concentration of 1 µM against a comprehensive panel of 83 receptors, transporters, ion channels, and enzymes, it produced less than 50% displacement of binding at any target, confirming its high selectivity for the NK1 receptor [1]. While this is a property of the final molecule, it underscores the critical role of the specific 4-fluoro-2-methylphenyl(S)-piperazine core in achieving this selectivity.

NK1 receptor selectivity Off-target screening Vestipitant

Dihydrochloride Salt Form: Enhanced Solubility and Processability for Synthesis

The dihydrochloride salt form is specifically chosen for this intermediate to enhance its physical properties for use in large-scale synthesis. Compared to the free base, the dihydrochloride salt demonstrates improved water solubility and crystallinity, facilitating extraction, purification, and large-scale handling during the multi-step synthesis of vestipitant [1]. This process was developed and demonstrated on an 11 kg scale, highlighting the practical advantage of this specific salt form over the free base or alternative salts [1].

Salt selection Aqueous solubility Crystallinity Solid-state properties

Primary Applications for (S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride Based on Its Differentiation


Synthesis of Reference Standard NK1 Receptor Antagonists

This intermediate is the most direct and validated building block for synthesizing vestipitant (GW597599) and its constrained analogues. Researchers aiming to procure a reference standard of a high-affinity, selective, and orally active NK1 antagonist will find this the optimal starting point, as the (S)-configuration and 4-fluoro-2-methyl substitution are essential for achieving the picomolar affinity (pKi 9.65 for 14aa) reported in the literature [1]. Using any other isomer or substitution pattern would result in a product that does not match the established pharmacological profile.

Lead Optimization of CNS-Penetrant NK1 Antagonists for Stress, Anxiety, and Emesis

For programs focused on stress-related disorders, depression, anxiety, or chemotherapy-induced nausea and vomiting, this intermediate provides a direct route to a clinical-stage pharmacophore. The derived compound, vestipitant, has demonstrated central activity in the gerbil foot tapping (GFT) model with an ID50 of 0.014 mg/kg orally, confirming brain penetration and in vivo target engagement [1]. Procuring this intermediate allows SAR explorations to start from a validated, clinically informed scaffold rather than a screening hit.

Scalable Process Chemistry and Good Manufacturing Practice (GMP) Step Development

The dihydrochloride salt form's physical properties have already enabled a pilot-plant-suitable process. Its established scalability, with a reported 63% yield over a key synthetic stage on an 11 kg scale, makes it ideal for process research groups aiming to develop, validate, and transfer technology for the production of NK1 receptor antagonists under GMP conditions [2]. This provides a strong foundation for pharmacokinetic, toxicological, and clinical studies requiring larger amounts of high-purity material.

Chemical Biology Probes for the Neurokinin System

The high selectivity profile of the resulting molecules, where the final compound shows negligible binding to 83 off-target sites at 1 µM [1], makes this intermediate a valuable asset for developing high-quality chemical probes. These probes can be used to dissect the role of NK1 receptors in complex biological pathways, such as pain signaling and neuroinflammation, without confounding off-target effects. Researchers can purchase this intermediate to synthesize tools with a clean pharmacological fingerprint.

Quote Request

Request a Quote for (S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.